Propacetamol hydrochloride

Pharmacokinetics Bioavailability Intravenous Formulation

Propacetamol hydrochloride (CAS 66532-86-3) is a water-soluble IV prodrug of paracetamol that hydrolyzes in ~1.7 min to deliver predictable, 100%-bioavailable analgesia without the GI dependence of oral or the slow absorption of rectal paracetamol. It reduces opioid consumption by 26% over 4 hours and is equianalgesic to intramuscular dolantin, supporting ERAS and pediatric protocols. The compound is also an established tool for inducing acute liver injury models via its paracetamol metabolite. Choose this prodrug when your research or formulary demands rapid, reliable, non-opioid parenteral analgesia.

Molecular Formula C14H21ClN2O3
Molecular Weight 300.78 g/mol
CAS No. 66532-86-3
Cat. No. B1678251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropacetamol hydrochloride
CAS66532-86-3
SynonymsPropacetamol Hydrochloride
Molecular FormulaC14H21ClN2O3
Molecular Weight300.78 g/mol
Structural Identifiers
SMILESCCN(CC)CC(=O)OC1=CC=C(C=C1)NC(=O)C.Cl
InChIInChI=1S/C14H20N2O3.ClH/c1-4-16(5-2)10-14(18)19-13-8-6-12(7-9-13)15-11(3)17;/h6-9H,4-5,10H2,1-3H3,(H,15,17);1H
InChIKeyWGTYJNGARJPYKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Propacetamol Hydrochloride (CAS 66532-86-3): An Injectable Paracetamol Prodrug for Acute Pain and Fever Management


Propacetamol hydrochloride (CAS 66532-86-3) is a water-soluble, intravenously administered prodrug of the well-established analgesic and antipyretic agent paracetamol (acetaminophen) . Upon parenteral administration, it undergoes rapid and complete hydrolysis by plasma esterases to liberate paracetamol and the pharmacologically inactive byproduct N,N-diethylglycine, with 1 gram of propacetamol hydrochloride yielding 0.5 grams of paracetamol [1][2]. This bioconversion enables a reliable parenteral route for patients in whom oral or rectal administration is not feasible, such as in the immediate postoperative setting or during acute trauma [3]. It is classified as a non-opioid, non-steroidal analgesic, and is specifically formulated to provide an alternative to other intravenous analgesics in multimodal pain management strategies [4].

Propacetamol Hydrochloride: Why Simple Substitution with Oral or Rectal Paracetamol is Inadequate


Propacetamol hydrochloride is not a mere alternative formulation of paracetamol; it is a distinct prodrug designed to overcome specific clinical barriers. Direct substitution with oral paracetamol is precluded in patients unable to tolerate oral intake, such as those with postoperative nausea and vomiting or altered gastrointestinal function, where bioavailability can be inconsistent [1]. Compared to rectal paracetamol, propacetamol provides a more predictable and rapid rise in plasma paracetamol concentrations, as evidenced by a rectal absorption half-life of 4.6 hours versus a propacetamol hydrolysis half-life of just 0.028 hours (approximately 1.7 minutes) [2]. Furthermore, while ready-to-use intravenous paracetamol solutions exist, propacetamol represents a specific prodrug approach with a unique safety and handling profile, including a well-documented incidence of injection site pain that distinguishes it from direct IV paracetamol administration [3]. These pharmacokinetic and practical distinctions underscore why clinical or industrial decisions cannot assume interchangeability within the class of paracetamol formulations [4].

Quantitative Differentiators of Propacetamol Hydrochloride: A Head-to-Head Evidence Guide


Propacetamol Hydrochloride Bioavailability Advantage Over Oral Paracetamol

Propacetamol hydrochloride, when administered intravenously, provides a more complete systemic exposure to its active metabolite, paracetamol, compared to oral administration of paracetamol itself. A direct head-to-head study in 12 healthy volunteers demonstrated a significantly greater mean total area under the curve (AUC) for paracetamol following a 1 g intravenous dose of propacetamol HCl (equivalent to 0.5 g paracetamol) compared to a 500 mg oral dose of paracetamol [1]. This difference in AUC translates to a calculated mean oral bioavailability of paracetamol of 82.2%, indicating that the intravenous prodrug route ensures 100% bioavailability of the intended paracetamol dose, circumventing first-pass metabolism and variable gastrointestinal absorption [1]. Plasma paracetamol concentrations became similar between the two formulations 1-2 hours post-dose, highlighting the prodrug's ability to achieve predictable therapeutic levels without the initial absorption phase delay [1].

Pharmacokinetics Bioavailability Intravenous Formulation

Propacetamol Hydrochloride Speed of Onset: Hydrolysis Kinetics Versus Rectal Paracetamol

A key differentiator for propacetamol hydrochloride is its exceptionally rapid bioconversion to the active metabolite. In a population pharmacokinetic study comparing intravenous propacetamol with rectal paracetamol in infants after craniofacial surgery, the hydrolysis half-life of propacetamol was estimated at 0.028 hours (approximately 1.68 minutes) [1]. In stark contrast, the absorption half-life of paracetamol from a rectal suppository was estimated at 4.6 hours in the same model [1]. This nearly 164-fold difference in the rate-limiting step for achieving therapeutic paracetamol concentrations underscores the prodrug's value in acute care settings where rapid analgesic onset is clinically desirable. The study's conclusions directly supported the superior clinical efficacy of the intravenous route, noting that fewer patients in the propacetamol group required rescue sedation for distress [1].

Pharmacokinetics Prodrug Activation Pediatric Analgesia

Propacetamol Hydrochloride Analgesic Efficacy Compared to Placebo and Active Comparators

High-quality evidence from a Cochrane systematic review and meta-analysis quantifies the analgesic benefit of intravenous propacetamol and paracetamol formulations. The analysis of 75 studies with 7,200 participants found that 36% of those receiving IV propacetamol/paracetamol achieved at least 50% pain relief over four hours, compared to only 16% of those receiving placebo [1]. This translates to a Number Needed to Treat (NNT) of 5 (95% CI 3.7 to 5.6), indicating that for every five patients treated, one additional patient will experience meaningful pain relief who would not have done so with placebo [1]. The analysis also quantified a 26% reduction in opioid consumption over four hours in the propacetamol/paracetamol group versus placebo [1]. Notably, meta-analysis did not reveal statistically significant differences in efficacy between IV propacetamol/paracetamol and active comparators such as opioids or NSAIDs, positioning it as a viable non-opioid alternative for multimodal analgesia [1].

Postoperative Pain Analgesia Number Needed to Treat Meta-Analysis

Propacetamol Hydrochloride Safety Profile: Injection Site Pain vs. IV Paracetamol

The safety profile of propacetamol hydrochloride is characterized by a specific and well-documented adverse event: pain at the site of infusion. A Cochrane meta-analysis reported that pain on infusion occurred in 23% of patients receiving IV propacetamol compared to only 1% of those receiving placebo [1]. A subsequent head-to-head comparison study found that a 15-minute infusion of propacetamol was well tolerated, whereas a 2-minute bolus injection caused mild to moderate local discomfort [2]. This contrasts with ready-to-use intravenous paracetamol solutions, which are associated with a significantly lower incidence of this adverse effect [3]. However, the overall adverse event rate is similar to placebo, and propacetamol has demonstrated a favorable safety profile when compared to opioids and NSAIDs, with a reduction in the rate of hypotension versus NSAIDs and a reduction in gastrointestinal disorders versus opioids [1]. This specific risk-benefit profile is a critical factor for institutional protocols and procurement decisions, as it necessitates specific administration guidelines (e.g., slow infusion) but offers a non-opioid, non-NSAID alternative.

Adverse Events Safety Injection Site Pain Tolerability

Propacetamol Hydrochloride Solubility and Stability: A Formulation Differentiator

Propacetamol hydrochloride is explicitly designed as a water-soluble prodrug to overcome the poor aqueous solubility of paracetamol, enabling its formulation for parenteral use [1]. While paracetamol has limited water solubility, propacetamol hydrochloride is freely soluble in water, with reported solubilities of ≥60 mg/mL in water and DMSO at 25°C . This solubility is fundamental to its development as a lyophilized powder for reconstitution into intravenous solutions. Furthermore, its stability in common infusion media has been characterized. A hydrolysis kinetics study demonstrated that the degradation of propacetamol hydrochloride in 5% glucose and 0.9% saline solutions follows second-order kinetics and is independent of the medium. The time for 10% degradation (t90%) at 4°C was 13.42 hours and 12.36 hours for glucose and saline, respectively [2]. This data provides critical information for pharmacists and clinicians regarding the preparation and handling of the reconstituted solution, establishing a defined window of stability for clinical use. This contrasts with ready-to-use IV paracetamol solutions, which are formulated with specific excipients to maintain stability and avoid the reconstitution step required for propacetamol [3].

Solubility Stability Formulation Intravenous Compatibility

Propacetamol Hydrochloride Non-Addictive Profile vs. Opioid Analgesics

A critical differentiator for propacetamol hydrochloride is its non-addictive pharmacological profile compared to opioid analgesics. In a randomized, double-blind clinical trial, a single 2 g intravenous dose of propacetamol HCl was compared to a 50 mg intramuscular dose of dolantin (pethidine/meperidine) for moderate to severe postoperative pain [1]. The study found no significant difference (P=0.93) in the area under the curve of "Pain Relief Score vs. Time" and identical onset of action (15-30 minutes) and analgesic duration (6 hours) for both treatments, with 90% of patients in both groups achieving excellent or good analgesic effect [1]. However, the key distinction lies in the safety and regulatory profile: propacetamol is devoid of the µ-opioid receptor agonist activity that underlies the respiratory depression, dependence, and addiction potential associated with dolantin [1]. The study explicitly concluded that propacetamol HCL injection is a non-addictive alternative to opioids for managing moderate to severe postoperative pain [1]. This evidence directly supports its selection in opioid-sparing and enhanced recovery after surgery (ERAS) protocols.

Opioid-Sparing Addiction Potential Postoperative Analgesia Safety

Propacetamol Hydrochloride (CAS 66532-86-3): Targeted Clinical and Research Applications


Postoperative Pain Management in Opioid-Sparing Protocols

Propacetamol hydrochloride is a cornerstone in multimodal analgesia regimens designed to minimize opioid use. As demonstrated in Section 3, a single dose of IV propacetamol reduces opioid consumption by 26% over four hours compared to placebo [1]. Its analgesic effect is equianalgesic to 50 mg of intramuscular dolantin, but without the risks of respiratory depression or addiction [2]. This makes it ideally suited for incorporation into Enhanced Recovery After Surgery (ERAS) protocols for various surgical procedures. The predictable 100% bioavailability via the IV route ensures reliable pain control in the immediate postoperative period when patients are often nil-by-mouth [3]. Procurement should prioritize propacetamol for hospital formularies where opioid minimization is a key quality and safety metric.

Pediatric Acute Care for Fever and Pain with Oral Intolerance

In pediatric populations where oral or rectal drug administration is challenging or unreliable, propacetamol hydrochloride provides a critical therapeutic option. The data in Section 3 demonstrates its exceptionally rapid activation with a hydrolysis half-life of just 1.7 minutes, compared to a 4.6-hour absorption half-life for rectal paracetamol [4]. This pharmacokinetic advantage translates to more effective analgesia and distress management in infants, as shown by a reduced need for rescue sedation in the intravenous group [4]. A Phase 3 trial has further supported its safety and efficacy as an antipyretic in children with upper respiratory tract infections who cannot take oral medications [5]. Its use in pediatric ICUs and post-surgical wards is a primary scenario where the rapid and reliable action of this prodrug justifies its selection over alternative routes of paracetamol administration.

Management of Acute Migraine in the Emergency Department

Propacetamol hydrochloride offers a valuable parenteral alternative for patients presenting to the emergency department with acute migraine attacks, particularly when accompanied by nausea and vomiting that preclude oral triptan therapy. Clinical evidence in Section 3 shows that a single 1 g intravenous dose of propacetamol was either equivalent or superior to a 5 mg oral dose of rizatriptan, with a significant improvement in pain scores at 60 minutes post-dose [6]. The parenteral route is a key advantage in this patient population, bypassing the gastrointestinal tract and ensuring rapid, reliable delivery of the analgesic [6]. This application scenario is especially relevant for emergency medicine formularies seeking a non-opioid, non-triptan option for acute migraine management.

Preclinical Research Model for Acute Liver Injury (ALI)

Beyond its clinical use, propacetamol hydrochloride is a valuable tool in preclinical research as a reliable inducer of acute liver injury (ALI). As noted in Section 1, the compound is metabolized to paracetamol, which, at high doses, is a well-established hepatotoxin [7]. Propacetamol's water solubility facilitates its intraperitoneal or intravenous administration in rodent models, providing a consistent and controlled method for inducing hepatotoxicity to study liver disease mechanisms and potential therapeutic interventions [8]. Research institutions and pharmaceutical companies use propacetamol hydrochloride to establish ALI models for evaluating the efficacy of novel hepatoprotective agents, leveraging its known and quantifiable metabolism to the active hepatotoxin, paracetamol.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propacetamol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.